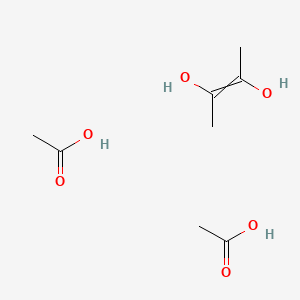

Acetic acid;but-2-ene-2,3-diol

Description

Properties

CAS No. |

73902-34-8 |

|---|---|

Molecular Formula |

C8H16O6 |

Molecular Weight |

208.21 g/mol |

IUPAC Name |

acetic acid;but-2-ene-2,3-diol |

InChI |

InChI=1S/C4H8O2.2C2H4O2/c1-3(5)4(2)6;2*1-2(3)4/h5-6H,1-2H3;2*1H3,(H,3,4) |

InChI Key |

VESNOBZGGRGAAL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C(C)O)O.CC(=O)O.CC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Strategies for But 2 Ene 2,3 Diol Acetates

Direct Esterification and Acylation Protocols

Direct methods involving the esterification of but-2-ene-2,3-diol or the selective acylation of its hydroxyl groups are the most straightforward approaches to its acetate (B1210297) derivatives. These protocols are often distinguished by the type of catalyst employed, which governs the reaction conditions and selectivity.

Acid-Catalyzed Approaches to But-2-ene-2,3-diol Mono- and Diacetates

The Fischer-Speier esterification is a classic and fundamental method for producing esters from carboxylic acids and alcohols using an acid catalyst. masterorganicchemistry.com This approach can be applied to the synthesis of but-2-ene-2,3-diol acetates from the parent diol and acetic acid. The mechanism involves the protonation of the acetic acid carbonyl group by a strong acid catalyst (e.g., H₂SO₄, TsOH), which enhances its electrophilicity. masterorganicchemistry.com The hydroxyl group of the diol then acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate. Subsequent elimination of a water molecule yields the ester. masterorganicchemistry.com

To favor the formation of the acetate products, the reaction equilibrium must be shifted to the right. This is typically achieved by using a large excess of the acetic acid or by removing water as it is formed. masterorganicchemistry.com The synthesis can be directed toward either the monoacetate or the diacetate by controlling the stoichiometry of the reactants. Using a limited amount of acetic acid or an acylating agent would favor mono-acetylation, while an excess would drive the reaction towards the diacetate.

Kinetic studies on the esterification of the saturated analogue, 2,3-butanediol (B46004), with acetic acid have been performed using both homogeneous (sulfuric acid) and heterogeneous (ion-exchange resin) catalysts. researchgate.net These studies show a two-step reaction process, forming the monoacetate first, followed by the diacetate. researchgate.net Similar principles apply to the unsaturated diol, although the presence of the allylic double bond may influence reactivity and stability under strong acidic conditions. The use of acetic anhydride (B1165640) in the presence of an acid catalyst or a base like pyridine (B92270) is an alternative, often more reactive method for producing the diacetates. clockss.org

Biocatalytic Routes to Enantiopure But-2-ene-2,3-diol Acetates

Biocatalysis offers a powerful and highly selective method for preparing enantiomerically pure chiral compounds. Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic alcohols and the desymmetrization of meso-diols, providing access to enantiopure acetates. researchgate.netresearchgate.net These reactions are prized for their high selectivity, mild conditions, and environmental compatibility.

In this context, lipases can catalyze the enantioselective acylation of a racemic diol or the enantioselective hydrolysis of a racemic diacetate. For instance, in a kinetic resolution of a racemic diol using an acyl donor like vinyl acetate, the lipase (B570770) will preferentially acylate one enantiomer, leaving the other unreacted. This allows for the separation of an enantiopure monoacetate and the unreacted enantiopure diol. Porcine pancreas lipase (PPL) has been effectively used in the regioselective acylation of related 2-substituted (Z)-but-2-ene-1,4-diols, demonstrating its utility in selectively functionalizing one hydroxyl group over another. researchgate.netresearchgate.net

The desymmetrization of a prochiral or meso-diol diacetate is another elegant biocatalytic strategy. Here, the enzyme selectively hydrolyzes one of the two ester groups to produce a single enantiomer of the monoacetate. researchgate.net The choice of enzyme and reaction conditions, such as the solvent and temperature, is critical for achieving high enantiomeric excess (ee) and yield. Microwave irradiation has also been explored to enhance the rate and conversion of lipase-catalyzed resolutions. mdpi.com

| Enzyme/Catalyst | Substrate Type | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| Porcine Pancreas Lipase (PPL) | 2-Substituted (Z)-but-2-ene-1,4-diols | Regioselective Acylation | Yields monoacylates with high regioselectivity (up to 98%) using vinyl acylate as the acyl donor. | researchgate.net |

| Porcine Pancreas Lipase (PPL) | 2-Aryl-2-butene-1,4-diyl Diacetates | Regioselective Hydrolysis | Hydrolyzes diacetates to the corresponding monoacetates in good to excellent yields with high regioselectivity. | researchgate.net |

| Candida antarctica Lipase (CAL-B) | Racemic 1,2-diols | Kinetic Resolution (Acylation) | Highly effective for resolving racemic alcohols and diols, yielding enantiopure acetates and alcohols. | researchgate.net |

| Pseudomonas cepacia Lipase (PS-D) | (Z)-Cyclooct-5-ene-1,2-diol | Kinetic Resolution (Acylation) | Microwave irradiation improved conversion compared to conventional heating for the resolution of a cyclic diol. | mdpi.com |

Precursor-Based Synthetic Pathways

Synthesis of But-2-ene-2,3-diol via Alkene Hydroxylation as a Precursor for Acetylation

The syn-dihydroxylation of but-2-ene is a well-established method for preparing but-2-ene-2,3-diol. This transformation adds two hydroxyl groups to the same face of the double bond. The stereochemical outcome of the reaction is dependent on the geometry of the starting alkene.

Syn-dihydroxylation of cis-but-2-ene using reagents like cold, alkaline potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄) results in the formation of meso-butane-2,3-diol.

Syn-dihydroxylation of trans-but-2-ene with the same reagents yields a racemic mixture of (2R,3R)- and (2S,3S)-butane-2,3-diol.

The mechanism for these reactions involves the formation of a cyclic intermediate (a manganate (B1198562) ester for KMnO₄ or an osmate ester for OsO₄), which is subsequently hydrolyzed to release the diol. adelaide.edu.au

An alternative method is anti-dihydroxylation, which proceeds through an epoxide intermediate. Reaction of but-2-ene with a peroxy acid (like m-CPBA) forms an epoxide, which can then be opened via acid-catalyzed hydrolysis to yield a trans-diol. For example, epoxidation of trans-but-2-ene followed by ring-opening gives the meso-diol. google.com

Once the desired diol isomer is synthesized, it can be easily converted to the corresponding diacetate by treatment with acetic anhydride, typically in the presence of a base like pyridine or a catalytic amount of acid.

Functionalization Reactions of 1,4-Diacetoxybut-2-ene Derivatives

While structurally distinct from the 2,3-diol derivatives, (Z)-but-2-ene-1,4-diyl diacetate is a commercially available and versatile precursor for synthesizing complex molecules. Its functionalization provides an indirect route to highly substituted butene derivatives.

Palladium-catalyzed reactions are prominent in the functionalization of this substrate. For instance, (Z)-but-2-ene-1,4-diyl diacetate can undergo tandem allylic substitution and cyclization reactions with dinucleophiles like catechols (benzene-1,2-diol). rsc.orgresearchtrend.netrsc.org In this process, a palladium(0) catalyst activates the diacetate to form a π-allyl palladium intermediate, which is then attacked by the nucleophile. The choice of phosphine (B1218219) ligand is critical for controlling the efficiency and stereoselectivity of these transformations. rsc.orgrsc.org

Furthermore, palladium catalysis can be used to react but-2-yne-1,4-diyl diacetate with alkylboronic acids, leading to the synthesis of 2-substituted (Z)-but-2-ene-1,4-diyl diacetates in moderate to good yields. researchgate.net These precursor-based pathways highlight the utility of isomeric diacetates in building molecular complexity.

Emerging Methodologies for Controlled Acetate Formation and Isomerization

Modern synthetic chemistry seeks methodologies that offer high levels of control and efficiency. For but-2-ene-2,3-diol acetates, this involves controlling the position of the acetate group (regioselectivity), the stereochemistry, and potential isomerization of the double bond.

Palladium catalysis has emerged as a powerful tool for controlled acetate formation. Palladium(0)-catalyzed reactions of vinyl epoxides with acetic acid can produce monoacetate products with high levels of regioselectivity. orgsyn.org This approach allows for the selective introduction of an acetate group at a specific position in an allylic system. Tandem reactions catalyzed by palladium also offer a high degree of control, where the reaction parameters, including the phosphine ligand, base, and additives, can be tuned to influence the stereochemical outcome of the product. rsc.orgresearchtrend.net

The isomerization of the double bond within the butene framework is another important consideration. Transition metal complexes, particularly those based on ruthenium and palladium, are known to catalyze the isomerization of terminal alkenes to more stable internal alkenes. thieme-connect.de Such catalytic systems could potentially be employed to isomerize less stable isomers of butene-diol acetates into their more thermodynamically favored counterparts.

Organocatalysis represents a rapidly growing field for selective functionalization. Novel methods for the regioselective acylation of diols that avoid traditional metal catalysts are being developed. These include the use of boronic acid catalysts, which can reversibly form boronic esters with diols to activate a specific hydroxyl group for functionalization. ualberta.ca Other approaches utilize the unique hydrogen-bonding capabilities of catalysts or additives, such as cyanide, to direct acylation to a specific, even sterically hindered, position. nih.gov These emerging strategies promise more sustainable and highly selective routes to complex polyol derivatives, including but-2-ene-2,3-diol acetates.

Mechanistic Elucidation of Reactions Involving But 2 Ene 2,3 Diol Acetates

Detailed Reaction Mechanisms of Esterification and Transesterification

Esterification, the formation of an ester from an alcohol and a carboxylic acid, and transesterification, the exchange of the alcohol portion of an ester with another alcohol, are fundamental reactions in organic synthesis. masterorganicchemistry.com For but-2-ene-2,3-diol, these reactions lead to the corresponding acetates.

The esterification of but-2-ene-2,3-diol with acetic acid is typically acid-catalyzed. geeksforgeeks.org The mechanism commences with the protonation of the carboxyl oxygen of acetic acid, which enhances the electrophilicity of the carbonyl carbon. geeksforgeeks.orgchemguide.co.uk Subsequently, a hydroxyl group of but-2-ene-2,3-diol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. chemguide.co.uk A proton transfer to one of the hydroxyl groups of this intermediate creates a good leaving group (water), which is then eliminated to form a π bond, yielding the ester. geeksforgeeks.org The final step involves deprotonation to regenerate the acid catalyst. chemguide.co.uk

Transesterification of but-2-ene-2,3-diol acetates can occur under either acidic or basic conditions. masterorganicchemistry.com The acid-catalyzed mechanism mirrors that of esterification, following a protonation-addition-deprotonation-protonation-elimination-deprotonation (PADPED) sequence. masterorganicchemistry.com Under basic conditions, the reaction proceeds via a two-step addition-elimination mechanism, where an alkoxide ion acts as the nucleophile. masterorganicchemistry.com

The efficiency of these reactions can be influenced by various factors. For instance, in the transesterification of β-keto esters, the reaction rate is sensitive to temperature and the stoichiometry of the reactants. rsc.org The use of catalysts, such as protic acids, Lewis acids, organic bases, and enzymes, is often necessary to achieve reasonable reaction rates. rsc.org

Stereoselectivity and Regioselectivity in Acetate (B1210297) Synthesis and Transformations

The synthesis and subsequent reactions of but-2-ene-2,3-diol acetates often involve significant stereochemical and regiochemical considerations. The geometry of the starting diol, whether (Z) or (E), can dictate the stereochemistry of the resulting products.

For instance, the synthesis of meso-butan-2,3-diol can be achieved from but-2-yne through a sequence involving hydrogenation with Lindlar's catalyst to form the cis-alkene, followed by treatment with osmium tetroxide and hydrogen peroxide. vaia.com The stereochemistry of the starting alkene directly influences the stereochemical outcome of the diol.

Enzymatic reactions, such as those catalyzed by porcine pancreas lipase (B570770) (PPL), have demonstrated high regioselectivity in the acylation of 2-substituted (Z)-but-2-ene-1,4-diols. researchgate.netresearchgate.net In the acetylation of 2-aryl-2-butene-1,4-diols with vinyl acetate in the presence of PPL, the corresponding 3-aryl-4-hydroxy-2-butenyl acetates were obtained in excellent yields and with high regioselectivity. researchgate.net This enzymatic approach provides a convenient method for the preparation of specific monoacetates. researchgate.net

The regioselectivity of these transformations is also evident in non-enzymatic systems. For example, the regioselective acetylation of diols and polyols can be achieved using catalytic amounts of acetate, where hydrogen bonding between the acetate and the hydroxyl groups directs the acylation. researchgate.net This method is notable for its environmental friendliness and high efficiency. researchgate.net

Palladium-Catalyzed Transformations of But-2-ene-2,3-diol Acetates

Palladium catalysts are exceptionally versatile in promoting a wide array of transformations involving but-2-ene-2,3-diol acetates and related enediol acetates. These reactions include nucleophilic allylic substitution, carbonylation, and cross-metathesis, each proceeding through distinct mechanistic pathways.

Nucleophilic Allylic Substitution and Related Reactions

Palladium-catalyzed nucleophilic allylic substitution is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov The general mechanism involves the oxidative addition of a Pd(0) species to the allylic acetate, forming a π-allylpalladium(II) intermediate. nobelprize.org This intermediate is then attacked by a nucleophile, leading to the substitution product and regeneration of the Pd(0) catalyst. nobelprize.org

In the context of but-2-ene-2,3-diol acetates, these reactions can be used to synthesize a variety of heterocyclic compounds. rsc.orgrsc.org For example, the tandem palladium-catalyzed allylic substitution of (Z)-but-2-ene-1,4-diyl diacetate with 1,2-bifunctional nucleophiles, followed by cyclization, yields products like 2-vinyl-2,3-dihydro-benzo geeksforgeeks.orgnih.govdioxines. researchgate.net The stereoselectivity of these reactions is often influenced by the choice of phosphine (B1218219) ligands and other reaction parameters. rsc.orgrsc.org The reaction conditions, including the base and any additives, can significantly impact the enantioselectivity. rsc.orgrsc.org

The mechanism can be intricate, with the potential for anionic palladium intermediates to play a crucial role. uwindsor.ca The coordination of anions like acetate to both Pd(0) and arylpalladium(II) complexes can influence the entire catalytic cycle. uwindsor.ca

Carbonylation Chemistry with Enediol Acetates

Palladium-catalyzed carbonylation reactions introduce a carbonyl group into organic molecules, providing access to a range of valuable compounds. researchgate.netmdpi.com With enediol acetates, these reactions can lead to the formation of β,γ-unsaturated acids or esters. unipr.it

The mechanism is thought to involve the formation of a π-allylpalladium iodide complex from a hydrido-palladium-iodide (H-Pd-I) species and the allylic alcohol moiety of the enediol. unipr.it This complex can then undergo carbon monoxide insertion, followed by nucleophilic attack by water or an alcohol to yield the carbonylated product and regenerate the H-Pd-I species. unipr.it This methodology has been successfully applied to the synthesis of dimethyl hex-3-ene-1,6-dioate from but-2-ene-1,4-diol. unipr.it

Cross-Metathesis Reactions Utilizing But-2-ene-2,3-diol Acetates

Olefin metathesis, particularly cross-metathesis, is a powerful C-C bond-forming reaction catalyzed by ruthenium complexes like the Grubbs catalyst. organic-chemistry.orgcaltech.edu This reaction involves the exchange of alkylidene fragments between two different alkenes. organic-chemistry.org

But-2-ene-2,3-diol acetates can participate in cross-metathesis reactions. For instance, the reaction of (Z)-but-2-ene-1,4-diyl diacetate with 4,4-diethoxybut-1-ene (B86261) can form (E)-5,5-diethoxypent-2-en-1-yl acetate. google.com Ene-yne cross-metathesis, which involves an alkene and an alkyne, is an efficient method for constructing 1,3-dienes. mdpi.com While many examples exist for aliphatic alkynes, the use of aromatic alkynes is less common. mdpi.com

The general mechanism of olefin metathesis proceeds through a series of [2+2] cycloadditions and cycloreversions involving a metalacyclobutane intermediate. caltech.edu In cross-metathesis, the reaction can statistically lead to a mixture of homo- and cross-coupled products. organic-chemistry.org However, by carefully choosing substrates with different reactivities, high selectivity for the cross-coupled product can be achieved. organic-chemistry.org

Oxidative Reaction Pathways of Unsaturated Diol Acetates

The oxidation of unsaturated diol acetates can lead to a variety of functionalized products. The specific outcome often depends on the oxidizing agent and the reaction conditions.

For example, the oxidation of alkenes with reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) can produce vicinal diols. libretexts.orgnobraintoosmall.co.nz The reaction with OsO₄ is a concerted process that forms a cyclic intermediate, resulting in syn-dihydroxylation. libretexts.org

In the case of 1,5-dienes, oxidative cyclization can occur. For instance, the reaction of geranyl acetate with permanganate yields a 2,5-bis(hydroxymethyl)tetrahydrofuran derivative with high stereoselectivity. beilstein-journals.org Ruthenium and osmium tetroxide can also mediate this transformation catalytically. beilstein-journals.org The mechanism can involve the formation of a glycol ester intermediate followed by an intramolecular oxidative addition to the remote double bond. beilstein-journals.org

Oxidation can also be used to cleave the double bond. For example, ozonolysis followed by a reductive or oxidative workup can yield aldehydes, ketones, or carboxylic acids. The Swern oxidation, using dimethyl sulfoxide (B87167) and oxalyl chloride, is another method for oxidizing alcohols to aldehydes or ketones. msuniv.ac.in

Tautomeric Equilibria and Enolization Processes in Relation to Diols and Acetates

Tautomerism, a form of constitutional isomerism, involves the migration of a proton and the shifting of bonding electrons. libretexts.orgnews-medical.net A prevalent type in organic chemistry is keto-enol tautomerism, which describes the chemical equilibrium between a keto form (containing a carbonyl group) and an enol form (an alcohol adjacent to a carbon-carbon double bond). fiveable.mewikipedia.org This equilibrium is fundamental to understanding the reactivity of carbonyl compounds, including the diols and acetates relevant to this discussion.

The compound but-2-ene-2,3-diol is the enol tautomer of the α-hydroxy ketone, acetoin (B143602) (3-hydroxybutan-2-one). docbrown.info The interconversion between the keto form (acetoin) and the enol form (but-2-ene-2,3-diol) is a dynamic process that can be catalyzed by either acid or base. libretexts.orgmasterorganicchemistry.com

Under acidic conditions, the process begins with the protonation of the carbonyl oxygen of the keto form. libretexts.org This is followed by the removal of an alpha-hydrogen by a base, leading to the formation of the C=C double bond characteristic of the enol. libretexts.orglibretexts.org Conversely, under basic conditions, an alpha-hydrogen is first abstracted to form an enolate anion, which is then protonated on the oxygen atom to yield the enol. libretexts.org

Generally, the keto form is thermodynamically more stable and predominates at equilibrium for simple aldehydes and ketones. news-medical.netmasterorganicchemistry.com However, the stability of the enol form can be significantly influenced by several structural factors:

Conjugation: Conjugation of the enol's double bond with another functional group, such as a phenyl ring, can stabilize the enol form. masterorganicchemistry.comlibretexts.org

Intramolecular Hydrogen Bonding: In molecules with a second carbonyl group or a hydroxyl group in a suitable position, the enol form can be stabilized by the formation of an internal hydrogen bond. masterorganicchemistry.comwikidoc.org This is particularly relevant for 1,3-dicarbonyl compounds, where a stable six-membered ring can form. libretexts.orgwikidoc.org

Aromaticity: If the enol form is part of an aromatic system, such as in the case of phenol, it becomes exceptionally stable. libretexts.orglibretexts.org

In the case of the acetoin/but-2-ene-2,3-diol equilibrium, the enol form (enediol) benefits from the presence of the adjacent hydroxyl group, which can participate in hydrogen bonding. Enediols are a specific class of enols where a hydroxyl group is attached to each carbon of the C=C double bond. wikipedia.org This structural feature is significant in carbohydrate chemistry, where the interconversion between aldose and ketose sugars proceeds through an enediol intermediate. libretexts.orgnews-medical.net

The structural differences between the keto and enol tautomers are summarized in the table below.

| Feature | Keto Form (Acetoin) | Enol Form (But-2-ene-2,3-diol) |

|---|---|---|

| Key Functional Group | Carbonyl (C=O) and Hydroxyl (-OH) | Enediol (C(OH)=C(OH)) |

| α-Carbon Hybridization | sp³ | sp² |

| Key Bond Types | C=O, C-C, C-H, O-H | C=C, C-O, C-H, O-H |

| Electron Delocalization | Limited to the C=O bond | Extended across the C=C-O-H system |

Enolization processes are also critical when considering the acetate derivatives of but-2-ene-2,3-diol. Enol acetates can be formed by the acylation of enolates. wikipedia.org These compounds serve as important synthetic intermediates and can act as protecting groups for carbonyl functionalities. fiveable.me The formation of an enol acetate effectively "traps" the enol form, preventing it from reverting to the keto tautomer. This strategy is utilized in various synthetic organic chemistry applications to control reactivity and achieve selective transformations.

The relative stability of enol tautomers varies significantly depending on the molecular structure. The following table provides illustrative data on the percentage of enol content at equilibrium for different types of carbonyl compounds, highlighting the factors that favor enolization.

| Compound | Structure | Approximate Enol % | Primary Stabilizing Factor |

|---|---|---|---|

| Propanone (Acetone) | CH₃C(O)CH₃ | ~0.00015% | Keto form highly favored |

| 2,4-Pentanedione (Acetylacetone) | CH₃C(O)CH₂C(O)CH₃ | ~85% | Intramolecular H-bonding, Conjugation libretexts.orgwikidoc.org |

| Phenol | C₆H₅OH | ~100% | Aromaticity libretexts.orglibretexts.org |

| Acetoin (3-Hydroxybutan-2-one) | CH₃CH(OH)C(O)CH₃ | Low (Keto favored) | α-hydroxy ketone equilibrium docbrown.info |

Applications in Advanced Organic Synthesis and Materials Science

But-2-ene-2,3-diol and its Acetates as Key Intermediates for Complex Molecular Architectures

But-2-ene-2,3-diol, the enol tautomer of 3-hydroxy-2-butanone, and its acetate (B1210297) esters are pivotal building blocks in organic synthesis. nih.gov The diol functionality provides sites for esterification, etherification, or oxidation, while the alkene component can participate in addition reactions, cycloadditions, or cleavage. Acetylation of the hydroxyl groups is a common strategy to protect the diol or to modify its reactivity for subsequent synthetic steps. Precursors such as acetyl chloride or acetic anhydride (B1165640) are typically used for this transformation. chemsrc.com This combination of reactive sites allows chemists to use the but-2-ene-2,3-diol framework as a linchpin in the assembly of intricate molecular designs.

The structural features of but-2-ene-2,3-diol allow it to undergo a variety of chemical reactions to form the backbones of larger, more complex molecules. The diol moiety can be oxidized to produce diketones or reduced to yield saturated diols. Furthermore, the hydroxyl groups can be substituted to introduce other functional groups. These transformations are fundamental in building molecular frameworks that are often precursors to biologically relevant compounds.

The strategic application of these transformations allows for the controlled construction of molecular scaffolds. For instance, the double bond can be targeted for dihydroxylation to create tetraols or undergo oxidative cleavage to yield smaller carbonyl-containing fragments, which can then be elaborated further. rsc.orgadelaide.edu.au The stereochemistry of the diol can also be leveraged to direct the stereochemical outcome of subsequent reactions, a critical aspect in the synthesis of complex chiral molecules.

Table 1: Representative Chemical Transformations of the But-2-ene-2,3-diol Scaffold

| Reaction Type | Reagents/Conditions | Resulting Structure/Functional Group | Synthetic Utility |

|---|---|---|---|

| Oxidation | Mild oxidizing agents (e.g., PCC, DMP) | α-Diketone (Biacetyl) | Formation of heterocyclic systems (e.g., quinoxalines) |

| Reduction | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Butane-2,3-diol | Creation of a saturated, chiral diol scaffold |

| Asymmetric Epoxidation | Sharpless epoxidation reagents | Chiral epoxy diol | Introduction of stereocenters for asymmetric synthesis |

| Ozonolysis | O₃ followed by a reductive workup | Two equivalents of a carboxylic acid or aldehyde | Cleavage of the C4 backbone to form smaller functionalized units |

| Acetylation | Acetic Anhydride, Acetyl Chloride | Diacetate ester | Protection of hydroxyl groups, modification of reactivity chemsrc.com |

Diols are foundational starting materials for the synthesis of a wide array of heterocyclic compounds. While direct examples using but-2-ene-2,3-diol are specific, the principles are well-established using its isomers, such as cis-but-2-ene-1,4-diol. For example, 1,4-diols are readily converted into five-membered heterocycles. The acid-catalyzed cyclization of cis-1,4-but-2-ene diol leads to the formation of 2,5-dihydrofuran. frontiersin.org This type of intramolecular cyclization highlights a key application of C4 diols in building cyclic ethers.

Furthermore, these diols are precursors to sulfur-containing heterocycles. The enantiopure synthesis of thietane (B1214591) derivatives, which are four-membered thiosugars, has been accomplished starting from cis-but-2-ene-1,4-diol. beilstein-journals.org The process involves generating asymmetric centers via Sharpless epoxidation, followed by conversion to a thiirane (B1199164) and subsequent ring formation. beilstein-journals.org Similarly, the synthesis of 3,4-Ethylenedioxythiophene (EDOT), a crucial monomer for conductive polymers, can be achieved from but-2-yne-1,4-diol or (Z)-but-2-ene-1,4-diol through a sequence of epoxidation, etherification, and thiophene (B33073) formation. researchgate.net These established synthetic routes demonstrate the utility of the C4 diol framework in accessing important heterocyclic systems.

The total synthesis of complex natural products often relies on a strategy of breaking down the target molecule into smaller, more accessible fragments that are synthesized independently before being coupled together. beilstein-journals.orgdokumen.pubacs.orgsci-hub.se C4 diols, such as isomers of but-2-ene-2,3-diol, are valuable chiral building blocks for such fragments.

A notable example is the synthesis of a key fragment of Marinomycin A. rsc.org The synthesis starts with the protection of (Z)-but-2-ene-1,4-diol, followed by ozonolysis of the double bond. rsc.org This reaction cleaves the C4 backbone to produce a functionalized intermediate that is then elaborated through a series of steps, including Horner-Wadsworth-Emmons and Narasaka-Prasad reactions, to yield a complex polyketide fragment. rsc.org This demonstrates how a simple C4 diol can serve as the starting point for a multi-step synthesis of a stereochemically rich portion of a complex natural product. The ability to begin with a simple, commercially available diol and introduce complexity and chirality through established synthetic methods makes these compounds powerful tools in the field of total synthesis. nih.gov

Functionalization of Polymeric Materials via But-2-ene-2,3-diol Derivatives

But-2-ene-2,3-diol and its derivatives are valuable monomers for creating functional polymers. Diols are classical building blocks for polyesters and polyurethanes through condensation reactions with dicarboxylic acids (or their derivatives) and diisocyanates, respectively. mdpi.com When a diol like but-2-ene-2,3-diol is incorporated into a polymer backbone, its carbon-carbon double bond remains as a pendent functional group.

This pendent "ene" functionality is a key feature for post-polymerization modification (PPM), a powerful strategy for creating a library of functional polymers from a single parent polymer. researchgate.net One of the most efficient PPM methods is the thiol-ene "click" reaction. rsc.org This reaction involves the radical-mediated addition of a thiol to the double bond, which proceeds with high efficiency and selectivity. rsc.orgacs.org This allows for the covalent attachment of a wide variety of molecules (containing a thiol group) onto the polymer backbone, thereby tailoring the final properties of the material for specific applications. acs.orggoogle.com

Table 2: Polymerization and Functionalization Strategies Using But-2-ene-2,3-diol Derivatives

| Polymer Type | Co-monomer | Polymerization Method | Pendent Group for PPM | PPM Reaction Example | Potential Functionalization |

|---|---|---|---|---|---|

| Unsaturated Polyester | Dicarboxylic acid (e.g., succinic acid) | Polycondensation | Alkene (-C=C-) | Thiol-ene Reaction rsc.org | Grafting of hydrophilic moieties, cross-linking agents, or bioactive molecules. |

| Unsaturated Polyurethane | Diisocyanate (e.g., MDI, PDI) | Polyaddition | Alkene (-C=C-) | Thiol-ene Reaction acs.org | Modifying surface properties, introducing stimuli-responsive groups. |

Computational and Theoretical Investigations of But 2 Ene 2,3 Diol and Its Acetates

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic makeup and stability of but-2-ene-2,3-diol and its acetates. These methods provide detailed information about electron distribution, molecular orbitals, and the relative energies of different isomers and electronic states.

DFT is a commonly employed method for these investigations. For enediol systems, calculations often focus on the tautomeric equilibrium between the enediol form and the corresponding keto form (in this case, acetoin). Theoretical studies on related systems, such as dihydroxyfumaric acid, have used DFT calculations with basis sets like 6–311++G(2df,2p) to identify numerous stable isomers in both gas and aqueous phases. rsc.org Such studies reveal that a few low-energy enediol structures can account for the vast majority of the compound's population. rsc.org

The energetics of these systems, including the singlet-triplet energy gap, are also critical. For the simple enediol 1,2-dihydroxyethylene, quantum chemical studies have explored how the energy gap between the ground singlet state and the first triplet state varies with molecular geometry, such as rotation around the central double bond. researchgate.net Similar calculations for phenazine-2,3-diol derivatives using Time-Dependent DFT (TD-DFT) have shown that the energy gap (ΔEST) between the singlet (S1) and triplet (T1) states is crucial for properties like singlet oxygen generation. futaba-zaidan.org A smaller gap often leads to more efficient intersystem crossing. futaba-zaidan.org

DFT calculations on the hydrogenation of 2-butyne-1,4-diol (B31916) to 2-butene-1,4-diol (B106632) on metal surfaces (Ni, Pd, Pt) help elucidate the interaction between the molecule and a catalyst at a molecular level, providing insights into adsorption energies and catalytic performance. researchgate.net

Table 1: Representative Calculated Energetic Properties for Enediol Systems

| Property | System | Method | Calculated Value | Reference |

|---|---|---|---|---|

| Tautomerization Barrier | Dihydroxyfumaric Acid | B3LYP/6–311++G(2df,2p) | 135–160 kJ mol⁻¹ (Proton Transfer) | rsc.org |

| S1-T1 Energy Gap (ΔEST) | Phenazine-2,3-diol Derivative (KY-1Na) | TD-DFT | 0.98 eV | futaba-zaidan.org |

| S1-T1 Energy Gap (ΔEST) | Phenazine-2,3-diol Derivative (KY-2Na) | TD-DFT | 0.82 eV | futaba-zaidan.org |

Modeling of Reaction Pathways and Transition States

Computational modeling is indispensable for mapping the intricate pathways of chemical reactions involving but-2-ene-2,3-diol and its acetates. By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct a detailed energy profile for a given reaction mechanism.

DFT calculations have been successfully used to trace reaction paths for various transformations. For instance, in the Prins reaction, which can form 1,3-diols, DFT calculations have identified a concerted pathway as the rate-determining step and have even uncovered novel hemiacetal intermediates. beilstein-journals.org The activation barriers for such reactions are critical, with studies on similar systems showing that different pathways can have significantly different energy requirements. beilstein-journals.org

In the context of diol chemistry, computational studies have elucidated the mechanisms of key reactions. The osmium-catalyzed dihydroxylation of (E)-but-2-ene has been studied using DFT to understand the two competing catalytic cycles. soton.ac.uk These calculations revealed high energy barriers for certain steps, such as the hydrolysis of an Os(VI) intermediate (ΔG‡ = 24.2 kcal/mol), explaining experimental observations. soton.ac.uk Similarly, DFT calculations have been used to explore the alkylative desymmetrization of diols like (R,R)-butane-2,3-diol, identifying the energetically favored transition states that lead to the observed stereoselectivity. rsc.org

The rearrangement of 2-sulfinyl dienes to produce dienyl diols has also been rationalized through DFT calculations, which explain the high regio- and enantioselectivity observed experimentally by comparing the energies of different transition state models. csic.es

Table 2: Example Calculated Activation Energies for Reactions Involving Diols and Alkenes

| Reaction | System | Method | Transition State | Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|---|

| Prins Reaction | Propene + Formaldehyde | B3LYP | Formation of 1,3-diol (TS1) | Rate-determining | beilstein-journals.org |

| Os(VI) Intermediate Hydrolysis | Os(VI) Glycolate | M06/6-311+G(d,p) | Six-membered ring TS | 24.2 | soton.ac.uk |

| Isomer Conversion | 9,18-Difluoro-2,11-diaza[3.3]metacyclophane | Kinetic Measurements | anti to syn conversion | 24.8 | acs.org |

Prediction of Spectroscopic Signatures for Structural Assignment and Mechanistic Studies

Theoretical predictions of spectroscopic data are a powerful complement to experimental analysis, aiding in the definitive assignment of molecular structures and the validation of proposed reaction mechanisms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can calculate NMR chemical shifts. For complex tautomeric systems, comparing experimental NMR data with GIAO-calculated shifts for various potential structures can confirm which tautomer is present in solution. researchgate.net While experimental ¹H NMR spectra for E- and Z-but-2-ene show distinct chemical shifts for the CH protons (5.58 ppm and 5.37 ppm, respectively), the CH₃ proton shifts are very similar (1.58 ppm and 1.54 ppm). docbrown.info Similar experimental data exists for related compounds like Z- and E-2-methylbut-2-ene-1,4-diol. copernicus.org

Infrared (IR) spectroscopy is another key technique. DFT calculations can predict the vibrational frequencies of different conformers. Studies on 2,3-butanediol (B46004) have used DFT(B3LYP) calculations to compute the IR spectra of different conformers, which are then compared with experimental matrix-isolation IR spectra to identify which conformers are present. researchgate.net

Furthermore, TD-DFT is used to simulate electronic spectra (UV-Vis), which is valuable for studying photochemical processes and understanding the electronic transitions within the molecule. futaba-zaidan.org

Table 3: Spectroscopic Data for Butene Derivatives and Related Compounds

| Compound | Spectrum | Feature | Experimental Value (ppm) | Computational Prediction | Reference |

|---|---|---|---|---|---|

| E-but-2-ene | ¹H NMR | =CH- | 5.58 | - | docbrown.info |

| Z-but-2-ene | ¹H NMR | =CH- | 5.37 | - | docbrown.info |

| E-2-methylbut-2-ene-1,4-diol | ¹H NMR | =CH- | 5.43-5.54 | - | copernicus.org |

| Z-2-methylbut-2-ene-1,4-diol | ¹H NMR | =CH- | 5.57 | - | copernicus.org |

Conformational Analysis and Isomerism of Enediol Acetates

The flexibility of the but-2-ene-2,3-diol backbone and the presence of rotatable hydroxyl and acetate (B1210297) groups lead to a complex landscape of conformational isomers. Theoretical calculations are essential for exploring this landscape, identifying stable conformers, and understanding the energetic barriers between them.

But-2-ene-2,3-diol can exist as (E) and (Z) isomers around the double bond. Furthermore, with two chiral centers at C2 and C3, it can exist as a pair of enantiomers ((2R,3R) and (2S,3S)) and a meso compound ((2R,3S)).

Computational studies on the saturated analogue, butane-2,3-diol, provide significant insight. youtube.com A detailed study combining FT-IR spectroscopy and DFT calculations identified two stable conformers for each diastereomer ((R,S) and (S,S)). researchgate.net These stable conformers are characterized by a gauche arrangement of the O-C-C-O dihedral angle, which allows for a weak intramolecular hydrogen bond. The energy barriers for the rotation of the OH groups were found to be low (less than 4 kJ mol⁻¹), while the barriers for rearranging the heavy-atom backbone were significantly higher (20-30 kJ mol⁻¹). researchgate.net

For the acetate derivatives, the bulkier acetate groups would influence the conformational preferences. While intramolecular hydrogen bonding is no longer possible between the ester groups, steric and dipole-dipole interactions become dominant in determining the most stable three-dimensional structures. Theoretical modeling can quantify these interactions and predict the relative energies of the various conformers. Studies on related cyclic diols and their ethers have shown that conformational equilibria are sensitive to solvent polarity and steric effects. rsc.org

Table 4: Conformational Properties of 2,3-Butanediol from Computational Studies

| Diastereomer | Property | Method | Finding | Reference |

|---|---|---|---|---|

| (R,S) and (S,S) | Stable Conformer Geometry | DFT(B3LYP)/6-311++G** | +/- gauche arrangement of O-C-C-O dihedral angle | researchgate.net |

| (R,S) and (S,S) | Intramolecular Interaction | DFT(B3LYP)/6-311++G** | Weak O-H---O hydrogen bond (enthalpy ~6-8 kJ mol⁻¹) | researchgate.net |

| (R,S) and (S,S) | Rotational Barrier (OH groups) | DFT(B3LYP)/6-311++G** | < 4 kJ mol⁻¹ | researchgate.net |

Advanced Analytical Techniques in Research on But 2 Ene 2,3 Diol Acetates

High-Resolution Spectroscopic Characterization for Mechanistic Insights and Complex Mixture Analysis

High-resolution spectroscopic methods are indispensable for the structural elucidation and analysis of but-2-ene-2,3-diol acetates. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information at the molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for distinguishing between the geometric isomers (E and Z) of but-2-ene-2,3-diol diacetate. creative-biostructure.com The chemical shifts (δ) and coupling constants (J) in ¹H and ¹³C NMR spectra are highly sensitive to the molecule's stereochemistry. docbrown.infodocbrown.info For instance, the vinyl protons and methyl protons in the E and Z isomers will exhibit distinct chemical shifts due to their different spatial arrangements.

Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and EXSY (Exchange Spectroscopy), are particularly powerful for mechanistic studies. These methods can detect through-space interactions and chemical exchange processes, respectively. nih.gov This is useful for studying the dynamics of isomer interconversion if such a process occurs. nih.gov Furthermore, NMR has been used to directly observe reactive intermediates, such as 1,3-dioxolan-2-ylium ions, which can form during the acetylation of vicinal diols in acidic media, thereby providing direct evidence for the reaction pathway. rsc.org

| Technique | Application in But-2-ene-2,3-diol Acetate (B1210297) Analysis | Expected Observations |

| ¹H NMR | Isomer differentiation, structural confirmation | Distinct chemical shifts for methyl and methine protons in E vs. Z isomers. |

| ¹³C NMR | Isomer differentiation, purity assessment | Different chemical shifts for the olefinic and methyl carbons in E vs. Z isomers. docbrown.info |

| COSY | Establishing proton connectivity | Correlation between coupled protons, confirming the acetate and butene backbone structure. creative-biostructure.com |

| NOESY/EXSY | Mechanistic studies, isomer dynamics | Detection of through-space correlations to confirm stereochemistry; observation of chemical exchange between equilibrating isomers. nih.gov |

Mass Spectrometry (MS) , particularly when coupled with chromatographic techniques (GC-MS or LC-MS), is used to determine the molecular weight and fragmentation patterns of the diacetates. Electron ionization (EI) mass spectra can provide structural information through characteristic fragment ions, such as the loss of acetyl groups (CH₃CO) or acetic acid (CH₃COOH). This data helps in confirming the identity of compounds within complex reaction mixtures. nist.gov

Chromatographic and Separation Methods for Isomer Analysis and Reaction Product Isolation

The synthesis of but-2-ene-2,3-diol acetates often results in mixtures of stereoisomers (E/Z or meso/racemic for the saturated analogue) and other reaction byproducts. Chromatographic techniques are essential for the separation, identification, and isolation of these components.

Gas-Liquid Chromatography (GC) is highly effective for separating the diastereomers of vicinal diol esters. Research on the dialkyl esters of the saturated analogue, butane-2,3-diol, has shown that meso- and racemic forms can be successfully separated. rsc.org The degree of separation is highly dependent on the polarity of the stationary phase, with more polar phases yielding better resolution. In these studies, the racemic form consistently exhibits a higher retention volume than the meso- form. rsc.org This principle is directly applicable to the diacetate derivatives. The NIST database provides a Kovats retention index for 2,3-butanediol (B46004) diacetate on a polar BP-20 capillary column, demonstrating its amenability to GC analysis. nist.gov

High-Performance Liquid Chromatography (HPLC) is a versatile method for the analysis and purification of butene-diol derivatives. Studies on the closely related cis- and trans-isomers of 2-butene-1,4-diol (B106632) have demonstrated successful separation using chiral stationary phases like (S,S)-Whelk-O 1. nih.gov The mobile phase composition, particularly the type and concentration of polar modifiers like ethanol, is critical for achieving optimal resolution. nih.gov HPLC coupled with mass spectrometry (LC-MS) further allows for the definitive identification of the separated isomer peaks. nih.govnih.gov

An advanced alternative for preparative separations is Supercritical Fluid Chromatography (SFC) . SFC can offer faster analysis times and reduced consumption of organic solvents compared to HPLC, making it a more environmentally benign approach for purifying isomeric compounds on a larger scale. nsf.gov

| Method | Stationary Phase Example | Mobile Phase Example | Application | Key Finding |

| Gas Chromatography (GC) | 1,2,3,4-tetra-(2-cyanoethoxy)-butane (polar) | N/A (Helium carrier gas) | Separation of meso- and racemic-butane-2,3-diol esters | Racemic form has a higher retention time; separation improves with phase polarity. rsc.org |

| HPLC | (S,S)-Whelk-O 1 | Hexane-ethanol (97:3, v/v) | Separation of cis- and trans-2-butene-1,4-diol | Baseline resolution of geometric isomers achieved. nih.gov |

| SFC | Various (e.g., chiral, silica) | Supercritical CO₂ with co-solvents (e.g., methanol) | Purification of photoswitchable isomers | Faster and more environmentally friendly alternative to preparative HPLC. nsf.gov |

Kinetic and Thermodynamic Studies of Acetate Formation and Transformations

Understanding the reaction rates and energetic landscape of the formation and transformation of but-2-ene-2,3-diol acetates is crucial for process optimization and mechanistic elucidation.

Kinetic Studies involve monitoring the concentration of reactants and products over time to determine reaction rates, rate laws, and activation energies. The acetylation of diols can be tracked using the spectroscopic and chromatographic methods described above. For example, aliquots can be taken from a reaction mixture at various times and analyzed by GC or HPLC to quantify the disappearance of the diol and the appearance of the mono- and diacetate products.

Thermodynamic Studies provide information on the feasibility and equilibrium position of a reaction through parameters like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). For the acetylation of a diol, these values can be determined through calorimetry or by measuring the equilibrium constant at different temperatures. Esterification reactions are typically moderately exothermic and reversible. Thermochemical data for the closely related saturated compound, 2,3-butanediol diacetate, is available in the NIST Chemistry WebBook and can serve as a valuable reference. nist.gov This data provides a quantitative basis for understanding the stability of the diacetate product.

| Parameter | Method of Determination | Significance for But-2-ene-2,3-diol Acetate |

| Rate Constant (k) | Monitoring concentration vs. time (GC, HPLC, NMR) | Quantifies the speed of the acetylation reaction. |

| Activation Energy (Ea) | Arrhenius plot (measuring k at different temperatures) | Determines the temperature sensitivity of the reaction rate. |

| Enthalpy of Reaction (ΔH) | Calorimetry, van't Hoff equation | Indicates whether the reaction is exothermic or endothermic. |

| Entropy of Reaction (ΔS) | van't Hoff equation, statistical mechanics | Reflects the change in disorder during the reaction. |

By employing these advanced analytical techniques, researchers can gain a comprehensive understanding of the structure, composition, and reactive behavior of but-2-ene-2,3-diol acetates and their isomers.

Q & A

Q. How can acetic acid and but-2-ene-2,3-diol be accurately quantified in complex biological matrices?

Methodological Answer: Gas chromatography–mass spectrometry (GC-MS) is a robust method for quantifying these compounds in biological samples. For example, in plant extracts (e.g., Iris taxa), acetic acid and butan-2,3-diol were identified as major components using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS . Key steps include:

- Sample Preparation: Use HS-SPME to capture volatile organic compounds (VOCs) while minimizing matrix interference.

- Calibration: Employ internal standards (e.g., deuterated analogs) to account for variability in extraction efficiency.

- Data Analysis: Compare retention indices and mass spectra with reference libraries (e.g., NIST) for compound identification .

| Compound | Concentration Range in Iris Taxa (%) | Method Used | Reference |

|---|---|---|---|

| Acetic acid | 3.74–31.02 | GC-MS (HS-SPME) | |

| Butan-2,3-diol | 5.29–11.11 | GC-MS (HS-SPME) |

Q. What are common experimental errors in titration-based quantification of acetic acid, and how can they be mitigated?

Methodological Answer: Errors in titration (e.g., using NaOH to quantify acetic acid in vinegar) arise from:

- Endpoint Detection: Phenolphthalein’s pH sensitivity (±0.1 pH unit uncertainty) may lead to overshooting. Use potentiometric titration for sharper endpoint detection .

- Measurement Inaccuracies: Volumetric errors (e.g., pipetting 10.00 mL vinegar ±0.6% error) propagate to final concentration calculations. Implement automated burettes and triplicate trials to reduce variability .

- Contamination: Residual NaOH or acetic acid in glassware alters results. Pre-rinse all equipment with the solution to be measured .

Advanced Research Questions

Q. How do acetic acid and but-2-ene-2,3-diol participate in co-crystallization processes, and what interactions drive their structural stability?

Methodological Answer: Co-crystallization studies reveal hydrogen-bonding networks between acetic acid derivatives and diols. For instance, naphthalene-2,3-diol forms co-crystals with acetamide derivatives via O–H⋯O hydrogen bonds (2.7–2.9 Å bond lengths). Key steps:

- Synthesis: React naphthalene-2,3-diol with acetamide precursors in methanol with acetic acid as a catalyst.

- Crystallography: Use X-ray diffraction to resolve chain motifs stabilized by intermolecular N–H⋯O interactions (e.g., 2.8 Å bond distance) .

- Thermodynamic Analysis: Calculate lattice energies to assess stability contributions from van der Waals forces and π-π stacking .

Q. What metabolic pathways involve acetic acid and but-2-ene-2,3-diol, and how do their concentrations correlate with microbial activity?

Methodological Answer: These compounds are biomarkers in microbial metabolism:

- Fermentation Pathways: Acetic acid is a byproduct of glycerol metabolism in Saccharomyces cerevisiae, while but-2-ene-2,3-diol arises from diacetyl reduction in lactic acid bacteria .

- Metabolomic Profiling: In fungal cultures (Chaetomium fusiforme), acetic acid (35.05%) and butane-2,3-diol (12.24%) dominate the volatile metabolome. Use Random Forest analysis to rank metabolites by discriminatory power (e.g., AUC >0.85) between microbial groups .

| Organism | Acetic Acid (%) | But-2-ene-2,3-diol (%) | Significance |

|---|---|---|---|

| Chaetomium fusiforme | 35.05 | 12.24 | Antifungal metabolite synthesis |

| Iris illyrica | 6.95–29.20 | 5.29–7.83 | Plant-defense VOC production |

Q. How can contradictory data on acetic acid and but-2-ene-2,3-diol concentrations across studies be resolved?

Methodological Answer: Discrepancies often stem from methodological or biological variability:

- Analytical Variability: Compare extraction techniques (e.g., HS-SPME vs. hydrodistillation) that yield differing VOC profiles. For example, HS-SPME favors low-boiling-point compounds, while hydrodistillation captures higher-molecular-weight metabolites .

- Biological Context: In Iris adriatica, acetic acid levels vary from 3.74% to 12.00% depending on tissue type and developmental stage. Standardize sampling protocols (e.g., leaf vs. flower) to reduce biological noise .

- Statistical Validation: Apply multivariate analysis (e.g., PCA) to distinguish technical artifacts from true biological signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.